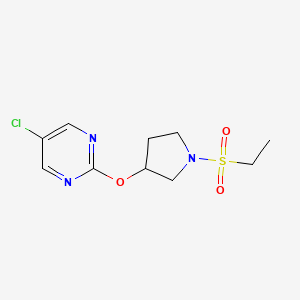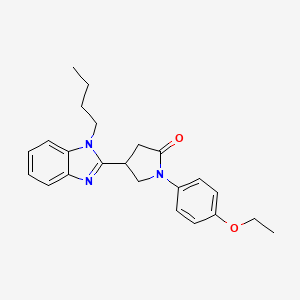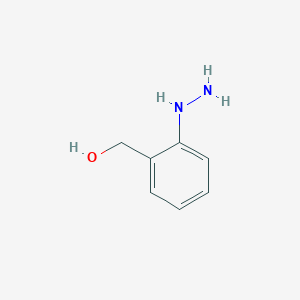![molecular formula C27H30N4O4S2 B2609426 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-75-6](/img/structure/B2609426.png)
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a dihydroquinoline, a sulfonyl group, a benzamido group, and a tetrahydrothienopyridine group. These groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dihydroquinoline and tetrahydrothienopyridine groups are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl, benzamido, and isopropyl groups. For instance, the sulfonyl group could potentially undergo reactions with nucleophiles .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds structurally related to the query demonstrate advancements in synthetic methodologies and characterization, providing a foundation for exploring pharmacological activities. For instance, the synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been detailed, allowing future investigations into their pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017). This research signifies the continuous exploration of novel synthetic routes and compounds with potential therapeutic uses.
Antipsychotic Potential
Research into heterocyclic carboxamides suggests their evaluation as potential antipsychotic agents. Specifically, analogues exhibiting binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo abilities to antagonize certain responses in mice, highlight the potential therapeutic applications of similar complex molecules (M. H. Norman et al., 1996). This underscores the importance of structural diversity in the development of new pharmacological agents.
Advancements in Polymer Science
The development of soluble polyimides from related compounds underscores the versatility of these chemical structures beyond pharmaceutical applications. The synthesis of novel polyimides from diamines and aromatic tetracarboxylic dianhydrides demonstrates their utility in creating materials with significant thermal stability and solubility in organic solvents, potentially useful for electronic applications (Y. Imai, N. Maldar, M. Kakimoto, 1984).
Catalysis and Synthetic Intermediates
The compound's related structures have been utilized in catalysis and as synthetic intermediates. For example, the palladium-catalyzed C‒H functionalization/intramolecular asymmetric allylation cascade demonstrates the application of similar structures in synthesizing chiral compounds, highlighting their significance in asymmetric synthesis (Manman Sun et al., 2019).
Orientations Futures
Mécanisme D'action
Target of action
The compound “2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” belongs to the class of dihydroquinolines . Dihydroquinolines are often used in medicinal chemistry due to their ability to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
The interaction of “this compound” with its targets could involve a variety of mechanisms, depending on the specific target. For example, it could inhibit an enzyme’s activity or bind to a receptor, triggering a cellular response .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. Dihydroquinolines have been found to interact with pathways involved in inflammation, cancer, and neurological disorders .
Propriétés
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S2/c1-17(2)30-15-13-21-23(16-30)36-27(24(21)25(28)32)29-26(33)19-9-11-20(12-10-19)37(34,35)31-14-5-7-18-6-3-4-8-22(18)31/h3-4,6,8-12,17H,5,7,13-16H2,1-2H3,(H2,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMDBBHKRFOVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-(2-(benzyl(ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/structure/B2609345.png)

![3-(4-bromobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609349.png)

![3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2609351.png)


![N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,2-diphenylacetamide](/img/structure/B2609354.png)

![N-(2-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2609358.png)



